molecular formula C18H14BrN5NaO7P B1146027 8-Br-pet-cgmp sodium salt CAS No. 144510-04-3

8-Br-pet-cgmp sodium salt

Cat. No. B1146027
CAS RN: 144510-04-3
M. Wt: 546.2
InChI Key:
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Description

8-Br-pet-cgmp sodium salt, also known as Rp-8-Br-PET-cGMPS, is an analogue of the natural signal molecule cyclic GMP . It is a potent, selective competitive inhibitor of cGMP-dependent protein kinases and of the retinal cGMP-gated ion channel . It is not metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases .


Synthesis Analysis

The synthesis of 8-Br-pet-cgmp sodium salt involves the replacement of the hydrogen in position 8 of the nucleobase with bromine. In addition, the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .


Molecular Structure Analysis

The molecular formula of 8-Br-pet-cgmp sodium salt is C18H14BrN5O6PS.Na . The structure involves a phenyl-substituted 5-membered ring system fused to the purine structure .


Chemical Reactions Analysis

8-Br-pet-cgmp sodium salt is a potent, selective competitive inhibitor of cGMP-dependent protein kinases and of the retinal cGMP-gated ion channel . It is resistant to hydrolysis by phosphodiesterases .


Physical And Chemical Properties Analysis

8-Br-pet-cgmp sodium salt has a molecular weight of 562.3 . It is a crystalline solid that is soluble in water . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .

Scientific Research Applications

Inhibition of Protein Kinases

8-Br-pet-cgmp sodium salt: is a potent inhibitor of cGMP-dependent protein kinases (PKG), particularly PKG Iα, Iβ, and type II . These enzymes play a crucial role in various cellular processes, including vasodilation, platelet function, and neuronal signaling. By inhibiting these kinases, researchers can study the pathways regulated by cGMP and understand diseases where cGMP signaling is disrupted.

Retinal Research

This compound is also known to inhibit retinal cGMP-gated ion channels . These channels are essential for the conversion of light into electrical signals in the retina. By using 8-Br-pet-cgmp sodium salt , scientists can explore the mechanisms of vision and develop treatments for retinal diseases.

Pharmacological Tool

As a selective competitive inhibitor of cGMP-dependent protein kinases, 8-Br-pet-cgmp sodium salt serves as a pharmacological tool to dissect the role of these kinases in various cellular responses . This can aid in the development of new therapeutic agents targeting PKG-related pathways.

Metabolic Stability and Membrane Permeability

This compound exhibits high metabolic stability towards cyclic nucleotide-responsive phosphodiesterases and good membrane permeability while still being soluble in aqueous solvents . This property is particularly useful in pharmacokinetic studies.

Study of Phosphodiesterase Type V Inhibition

8-Br-pet-cgmp sodium salt: is a reasonable inhibitor of phosphodiesterase type V, which is involved in the breakdown of cGMP . This application is significant in the context of erectile dysfunction, where PDE5 inhibitors are used as treatments.

Future Directions

The selective modulation of either rod or cone photoreceptor activity can be achieved by the combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator . This strategy may allow for improvements in visual performance in certain light environments .

properties

IUPAC Name

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFYLRNLQRROD-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Br-pet-cgmp sodium salt

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